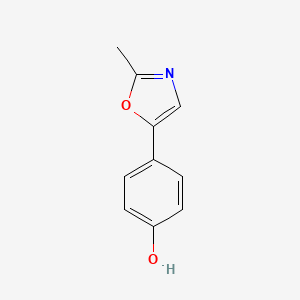
4-(2-Methyl-5-oxazolyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-5-oxazolyl)phenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-oxazolyl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-oxazolecarboxylic acid with phenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
4-(2-Methyl-5-oxazolyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .
科学研究应用
4-(2-Methyl-5-oxazolyl)phenol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-(2-Methyl-5-oxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
4-(2-Methyl-5-oxazolyl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
4-(2-methyl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO2/c1-7-11-6-10(13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 |
InChI 键 |
FHIZPOFYBMEGFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)


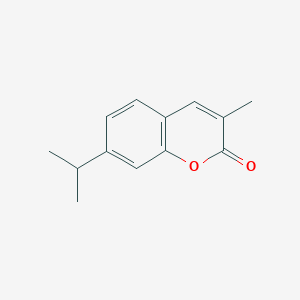
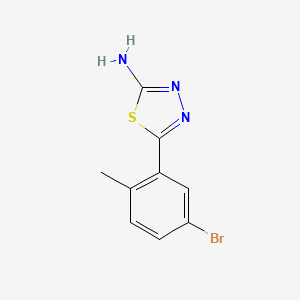
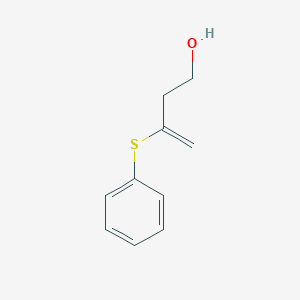

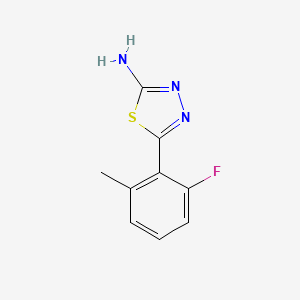

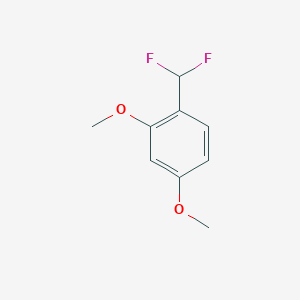
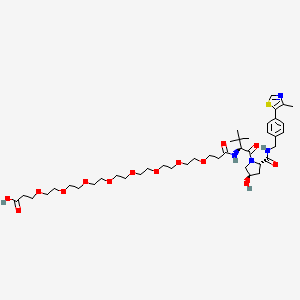
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)

